molecular formula C14H13F3N4OS B6907088 Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone

Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone

Cat. No.: B6907088
M. Wt: 342.34 g/mol
InChI Key: YCHJCTLRAUCHTD-UHFFFAOYSA-N
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Description

Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone is a synthetic chemical compound characterized by the presence of a pyridazine ring, a trifluoromethyl-thiazole moiety, and a piperidine fragment. This compound has gained attention for its diverse applications in scientific research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone typically involves a multistep reaction process:

  • Formation of the pyridazine ring: : Starting materials containing suitable substituents are cyclized under specific conditions to form the pyridazine ring.

  • Incorporation of the trifluoromethyl-thiazole group:

  • Piperidine ring formation: : The piperidine ring is typically synthesized through hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

  • Final coupling: : The previously formed rings are coupled together using various coupling reagents and methods, such as amide bond formation or cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound generally involve scaling up laboratory protocols to ensure consistency, yield, and purity. The use of high-throughput reaction platforms, flow chemistry, and optimized purification techniques like recrystallization and column chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

  • Reduction: : Reductive reactions, often employing agents like sodium borohydride, can reduce the functional groups within the compound.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can modify the trifluoromethyl or thiazole groups, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: Halogens, organometallics

Major Products Formed

  • Oxidized derivatives: Result from oxidation reactions.

  • Reduced derivatives: Result from reduction reactions.

  • Substituted products: Result from nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone has significant applications in various fields:

Chemistry

  • Used as a building block in organic synthesis.

  • Acts as a precursor for developing new heterocyclic compounds.

Biology

  • Studied for its interaction with biological macromolecules.

  • Used in assays to understand enzyme inhibition or activation mechanisms.

Medicine

  • Investigated for its potential therapeutic effects.

  • Explored as a candidate for drug development in treating specific diseases.

Industry

  • Utilized in the development of new materials with specific properties.

  • Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering conformational states of proteins, leading to changes in cellular processes. The specific pathways affected depend on the particular application or biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • Pyridazinone derivatives: : Share the pyridazine ring but differ in substituents and biological activity.

  • Trifluoromethyl-thiazole compounds: : Contain similar thiazole structures but with varied side chains and functions.

  • Piperidine-based molecules: : Feature the piperidine ring, often with different attached functional groups.

Unique Characteristics

  • The unique combination of pyridazine, trifluoromethyl-thiazole, and piperidine rings.

  • Enhanced chemical stability and specific reactivity profiles.

  • Distinct biological activities due to the interplay of its functional groups.

Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone stands out due to its specific arrangement of functional groups, which confer unique properties and applications not found in other related compounds.

Properties

IUPAC Name

pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4OS/c15-14(16,17)11-8-23-12(20-11)10-2-1-5-21(7-10)13(22)9-3-4-18-19-6-9/h3-4,6,8,10H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHJCTLRAUCHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=NC=C2)C3=NC(=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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